molecular formula C16H20N4O4 B3137359 N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide CAS No. 439084-06-7

N-(1-(3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)ethyl)acetamide

Cat. No. B3137359
Key on ui cas rn: 439084-06-7
M. Wt: 332.35 g/mol
InChI Key: MYLUDEMWIBXIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06573263B2

Procedure details

Analogously to Example 10A, 979 mg (4.00 mmol) of 2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride are reacted with 200 mg (4.00 mmol) of hydrazine hydrate and 1.12 g (6.00 mmol) of ethyl 3-(acetylamino)-2-oxobutanoate to give N-{1-[3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]ethyl}acetamide.
Name
2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride
Quantity
979 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([CH2:13][C:14]([NH2:16])=[NH:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])C.O.[NH2:18]N.[C:20]([NH:23][CH:24]([CH3:32])[C:25](=O)[C:26](OCC)=[O:27])(=[O:22])[CH3:21]>>[CH3:2][O:4][C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:13][C:14]1[NH:16][C:26](=[O:27])[C:25]([CH:24]([NH:23][C:20](=[O:22])[CH3:21])[CH3:32])=[N:18][N:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-(3-ethoxy-4-methoxyphenyl)ethanamidine hydrochloride
Quantity
979 mg
Type
reactant
Smiles
Cl.C(C)OC=1C=C(C=CC1OC)CC(=N)N
Name
Quantity
200 mg
Type
reactant
Smiles
O.NN
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)(=O)NC(C(C(=O)OCC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CC2=NN=C(C(N2)=O)C(C)NC(C)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.